molecular formula C22H22BrN5O4S B11621595 5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(pyridin-3-ylmethyl)aniline

5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(pyridin-3-ylmethyl)aniline

Cat. No.: B11621595
M. Wt: 532.4 g/mol
InChI Key: ZJOAFWAEAXETKZ-UHFFFAOYSA-N
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Description

5-[4-(4-BROMOBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE is a complex organic compound that features a piperazine ring, a nitro group, and a pyridine moiety

Preparation Methods

The synthesis of 5-[4-(4-BROMOBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE typically involves a multi-step process. The synthetic route often starts with the preparation of the piperazine derivative, followed by the introduction of the bromobenzenesulfonyl group. The nitro group is then introduced through nitration reactions, and finally, the pyridine moiety is attached via a coupling reaction. The reaction conditions usually involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

5-[4-(4-BROMOBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(4-BROMOBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives and nitroaniline compounds. For example:

The uniqueness of 5-[4-(4-BROMOBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C22H22BrN5O4S

Molecular Weight

532.4 g/mol

IUPAC Name

5-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-2-nitro-N-(pyridin-3-ylmethyl)aniline

InChI

InChI=1S/C22H22BrN5O4S/c23-18-3-6-20(7-4-18)33(31,32)27-12-10-26(11-13-27)19-5-8-22(28(29)30)21(14-19)25-16-17-2-1-9-24-15-17/h1-9,14-15,25H,10-13,16H2

InChI Key

ZJOAFWAEAXETKZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CN=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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